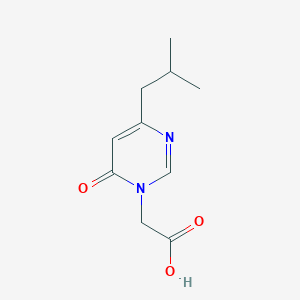

2-(4-isobutyl-6-oxopyrimidin-1(6H)-yl)acetic acid

Beschreibung

2-(4-Isobutyl-6-oxopyrimidin-1(6H)-yl)acetic acid is a pyrimidinone derivative featuring a 6-oxopyrimidin-1(6H)-yl core substituted with an isobutyl group at the 4-position and an acetic acid moiety at the 2-position. This compound belongs to a broader class of pyrimidinone-acetic acid hybrids, which are notable for their versatility as synthetic intermediates in pharmaceutical and biochemical research.

Eigenschaften

Molekularformel |

C10H14N2O3 |

|---|---|

Molekulargewicht |

210.23 g/mol |

IUPAC-Name |

2-[4-(2-methylpropyl)-6-oxopyrimidin-1-yl]acetic acid |

InChI |

InChI=1S/C10H14N2O3/c1-7(2)3-8-4-9(13)12(6-11-8)5-10(14)15/h4,6-7H,3,5H2,1-2H3,(H,14,15) |

InChI-Schlüssel |

AKHZFPGNEIMZAC-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)CC1=CC(=O)N(C=N1)CC(=O)O |

Herkunft des Produkts |

United States |

Biologische Aktivität

2-(4-isobutyl-6-oxopyrimidin-1(6H)-yl)acetic acid, with the CAS number 2098048-95-2, is a pyrimidine derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the available literature on its biological activity, including its pharmacological effects, mechanisms of action, and structure-activity relationships.

- Molecular Formula : C10H14N2O3

- Molecular Weight : 210.23 g/mol

- CAS Number : 2098048-95-2

Antidiabetic Activity

Research has indicated that compounds similar to 2-(4-isobutyl-6-oxopyrimidin-1(6H)-yl)acetic acid may exhibit significant antidiabetic properties. A study focusing on α-glucosidase inhibitors demonstrated that certain pyrimidine derivatives can effectively lower blood glucose levels by inhibiting carbohydrate-digesting enzymes. For instance, a related compound showed an IC50 value of 2.11 µM against α-glucosidase, indicating strong inhibitory potential compared to standard drugs like Acarbose (IC50 = 327.0 µM) .

Neuroprotective Effects

The compound's structural features suggest potential neuroprotective effects, particularly in the context of Alzheimer's disease. Compounds with similar pyrimidine structures have been evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine in the brain. Inhibition of AChE can enhance acetylcholine levels, potentially improving cognitive function. For example, related compounds have shown IC50 values as low as 2.7 µM in AChE inhibition assays .

Structure-Activity Relationship (SAR)

The biological activity of 2-(4-isobutyl-6-oxopyrimidin-1(6H)-yl)acetic acid can be influenced by various substituents on the pyrimidine ring. Modifications at different positions have been shown to enhance or diminish activity against specific biological targets. For instance, the introduction of alkyl groups at the 4-position of the pyrimidine ring has been associated with increased potency in enzyme inhibition assays .

Case Study 1: Antidiabetic Potential

In a controlled study evaluating various pyrimidine derivatives for their antidiabetic effects, it was found that those with bulky substituents at the 4-position exhibited improved selectivity and potency against α-glucosidase. The study highlighted that modifications similar to those present in 2-(4-isobutyl-6-oxopyrimidin-1(6H)-yl)acetic acid could lead to promising therapeutic candidates for managing type 2 diabetes .

Case Study 2: Neuroprotection

Another investigation into compounds with similar structures revealed significant AChE inhibitory activity, suggesting potential applications in treating Alzheimer's disease. The study utilized molecular docking techniques to elucidate binding interactions between these compounds and AChE, confirming that structural modifications could enhance binding affinity and selectivity .

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Substituent Impact on Physicochemical Properties: Isobutyl vs. Bromothiophene Substituent: The bromine atom in increases molecular weight by ~105 g/mol compared to the isobutyl derivative, likely enhancing lipophilicity and altering electronic properties for targeted covalent binding . Butenyl Group: The unsaturated bond in the butenyl analog (CAS 2098049-06-8) may confer reactivity in click chemistry or Michael addition reactions, though its commercial discontinuation suggests synthetic challenges .

Biological and Pharmacological Implications :

- Analogs with hydrophobic substituents (e.g., isobutyl, cyclobutyl) are prioritized in drug design for membrane permeability and target engagement .

- The methoxyphenyl derivative (CAS 1105193-75-6) demonstrates how aromatic groups can enhance binding to enzymes or receptors via hydrophobic and π-stacking interactions .

Safety and Handling :

- The cyclobutyl analog requires stringent storage conditions (-20°C) and poses hazards (H303, H313, H333), emphasizing the need for protective equipment during handling .

Q & A

Basic: What are the recommended synthetic routes for 2-(4-isobutyl-6-oxopyrimidin-1(6H)-yl)acetic acid, and how can reaction conditions be optimized?

Answer:

The compound can be synthesized via cyclocondensation of substituted pyrimidine precursors with acetic acid derivatives. Key steps include:

- Cyclization : Reacting 4-isobutyl-6-hydroxypyrimidine with bromoacetic acid under alkaline conditions (e.g., K₂CO₃ in DMF) at 80–100°C for 6–12 hours to form the acetamide linkage .

- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) or recrystallization from ethanol/water mixtures to isolate the product.

- Yield Optimization : Adjust stoichiometry (1:1.2 molar ratio of pyrimidine to bromoacetic acid) and monitor pH (8–9) to minimize side reactions like ester hydrolysis .

Basic: Which analytical techniques are validated for characterizing this compound, and what parameters are critical?

Answer:

- HPLC : Use a C18 column (4.6 × 250 mm, 5 µm) with a mobile phase of 0.1% TFA in water (A) and acetonitrile (B). Gradient: 10–90% B over 20 min, flow rate 1 mL/min. Retention time: ~12.5 min .

- FTIR : Key peaks include C=O stretch at 1680–1700 cm⁻¹ (pyrimidinone ring) and carboxylic acid O-H stretch at 2500–3300 cm⁻¹ .

- NMR : ¹H NMR (DMSO-d6): δ 1.85 (m, isobutyl CH₂), 3.45 (s, CH₂COOH), 10.2 (broad, COOH) .

Basic: How does the compound’s stability vary under different storage conditions?

Answer:

- Thermal Stability : Degrades above 150°C (TGA data), forming cyano byproducts (e.g., 5-cyano-6-methyluracil derivatives) via decarboxylation .

- Photostability : Store in amber vials at 4°C; UV exposure (λ > 300 nm) accelerates ring-opening reactions .

- Solution Stability : Stable in pH 5–7 buffers for 24 hours; acidic (pH < 3) or basic (pH > 9) conditions hydrolyze the acetamide bond .

Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?

Answer:

- Core Modifications : Replace the isobutyl group with cyclopropyl (as in EP 4374877) to improve lipophilicity and target binding .

- Carboxylic Acid Bioisosteres : Substitute the acetic acid moiety with tetrazole (e.g., FMP-10 derivatives) to enhance metabolic stability .

- Computational Modeling : Use DFT calculations (B3LYP/6-31G*) to predict electronic effects of substituents on the pyrimidinone ring’s reactivity .

Advanced: What strategies are effective for profiling impurities in synthetic batches?

Answer:

- LC-MS/MS : Identify trace impurities (e.g., 1-hydroxy-2-(pyridin-4-yl)ethylidene bis-phosphonic acid) using a Q-TOF mass spectrometer in positive ion mode (m/z 210–500) .

- Forced Degradation : Expose the compound to 0.1 M HCl (40°C, 48 hours) to simulate hydrolytic impurities; compare degradation profiles with pharmacopeial standards .

Advanced: How can researchers validate an analytical method for quantifying this compound in complex matrices?

Answer:

- Linearity : Test concentrations 0.1–100 µg/mL (R² > 0.999) using HPLC-UV .

- Precision : Intra-day and inter-day RSD < 2% for triplicate injections .

- Recovery : Spike plasma samples with 80–120% of the target concentration; recovery should be 95–105% .

Advanced: What computational tools predict the compound’s pharmacokinetic properties?

Answer:

- ADMET Prediction : Use SwissADME to estimate logP (2.1), aqueous solubility (-3.2 LogS), and CYP450 inhibition (CYP3A4 substrate) .

- Molecular Dynamics : Simulate binding to serum albumin (PDB ID: 1AO6) using GROMACS to assess plasma protein binding .

Advanced: How can contradictory data in synthesis protocols be resolved?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.